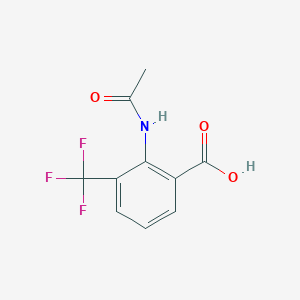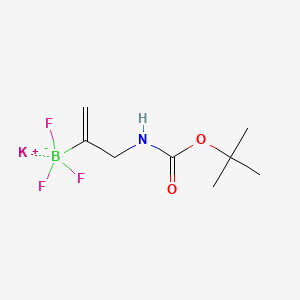
Potassium (3-((tert-butoxycarbonyl)amino)prop-1-en-2-yl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium tert-butyl N-[2-(trifluoroboranuidyl)prop-2-en-1-yl]carbamate is a chemical compound with the molecular formula C₈H₁₄BF₃NO₂·K and a molecular weight of 263.11 g/mol . This compound is known for its unique structure, which includes a trifluoroborate group and a tert-butyl carbamate moiety. It is used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium tert-butyl N-[2-(trifluoroboranuidyl)prop-2-en-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable boron-containing reagent, such as potassium trifluoroborate. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium tert-butyl N-[2-(trifluoroboranuidyl)prop-2-en-1-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other boron-containing functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield boronic acids, while substitution reactions can produce a variety of boron-containing compounds .
Wissenschaftliche Forschungsanwendungen
Potassium tert-butyl N-[2-(trifluoroboranuidyl)prop-2-en-1-yl]carbamate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Wirkmechanismus
The mechanism of action of potassium tert-butyl N-[2-(trifluoroboranuidyl)prop-2-en-1-yl]carbamate involves its ability to form stable complexes with various substrates. The trifluoroborate group can coordinate with metal ions and other electrophiles, facilitating various chemical transformations. The tert-butyl carbamate moiety provides steric protection and enhances the stability of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate: Similar structure but with an ethyl group instead of a prop-2-en-1-yl group.
Potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate: Similar structure but with a propan-2-yl group instead of a prop-2-en-1-yl group.
Uniqueness
Potassium tert-butyl N-[2-(trifluoroboranuidyl)prop-2-en-1-yl]carbamate is unique due to its prop-2-en-1-yl group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific research applications .
Eigenschaften
Molekularformel |
C8H14BF3KNO2 |
|---|---|
Molekulargewicht |
263.11 g/mol |
IUPAC-Name |
potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-en-2-yl]boranuide |
InChI |
InChI=1S/C8H14BF3NO2.K/c1-6(9(10,11)12)5-13-7(14)15-8(2,3)4;/h1,5H2,2-4H3,(H,13,14);/q-1;+1 |
InChI-Schlüssel |
LEVREHGZTHRYTM-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C(=C)CNC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



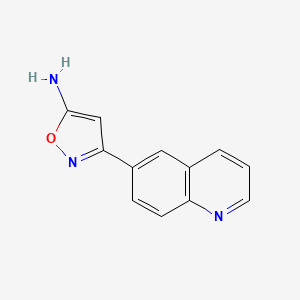
![5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13483861.png)
![2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13483865.png)
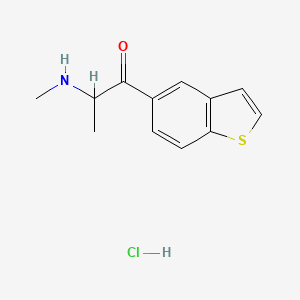
![methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B13483875.png)
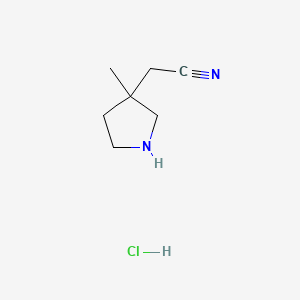


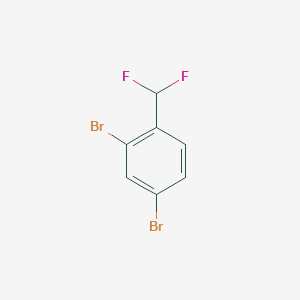
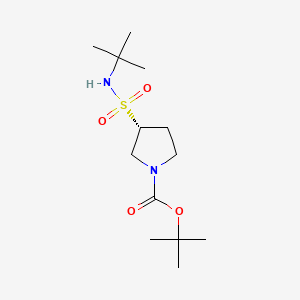
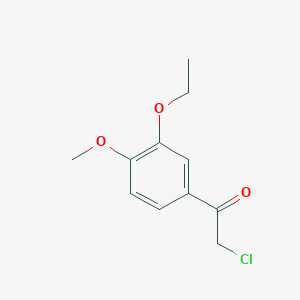
![4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13483927.png)
